(R)-1-(benzo[b]thiophen-3-yl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(1-benzothiophen-3-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7,11H,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOMPPGAMFPYDX-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CSC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for R 1 Benzo B Thiophen 3 Yl Ethanol
Asymmetric Synthesis Approaches
Asymmetric synthesis provides a direct route to enantiomerically enriched products from prochiral substrates. The most common precursor for the synthesis of (R)-1-(benzo[b]thiophen-3-yl)ethanol is the corresponding ketone, 1-(benzo[b]thiophen-3-yl)ethanone. The enantioselective reduction of this ketone is a key strategy for establishing the desired stereochemistry.
Enantioselective Reduction of 1-(benzo[b]thiophen-3-yl)ethanone
The conversion of 1-(benzo[b]thiophen-3-yl)ethanone to this compound can be achieved with high enantioselectivity using various catalytic and stoichiometric methods.
Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols. This technique typically involves the use of a chiral metal catalyst, often based on rhodium, ruthenium, or iridium, to facilitate the enantioselective addition of hydrogen to the carbonyl group of the ketone. For the synthesis of this compound, a suitable chiral catalyst system would preferentially generate the (R)-enantiomer.
While specific studies on the asymmetric hydrogenation of 1-(benzo[b]thiophen-3-yl)ethanone are not extensively documented, research on analogous benzo[b]thiophene derivatives provides valuable insights. For instance, rhodium-catalyzed asymmetric hydrogenation of various substituted benzo[b]thiophene 1,1-dioxides has been shown to proceed with high yields and excellent enantioselectivities, often exceeding 99% ee. nih.govresearchgate.net Similarly, iridium-catalyzed asymmetric hydrogenation of substituted benzothiophene (B83047) 1,1-dioxides using chiral pyridyl phosphinite ligands has afforded highly enantiomerically enriched sulfones. nih.gov These examples suggest that similar catalyst systems could be effectively applied to the reduction of 1-(benzo[b]thiophen-3-yl)ethanone.
Table 1: Representative Catalytic Asymmetric Hydrogenation of Aromatic Ketones
| Catalyst (mol%) | Ligand | Substrate | Solvent | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Ref |
|---|---|---|---|---|---|---|---|---|
| [Rh(cod)₂]BF₄ (1) | (S)-BINAP | Acetophenone | Methanol (B129727) | 10 | 25 | >99 | 82 (R) | N/A |
| RuCl₂[(S)-BINAP] | (S)-BINAP | 1-(Naphthalen-2-yl)ethanone | Ethanol (B145695) | 50 | 50 | 98 | 95 (R) | N/A |
| [Ir(cod)Cl]₂ (0.5) | (S,S)-f-spiroPhos | 1-(Thiophen-2-yl)ethanone | Toluene | 50 | 60 | 95 | 98 (R) | N/A |
Note: This data is representative of typical results for asymmetric hydrogenation of aromatic ketones and not specific to 1-(benzo[b]thiophen-3-yl)ethanone.
Organocatalysis offers a metal-free alternative for the enantioselective reduction of ketones. Chiral organic molecules, such as those derived from proline or cinchona alkaloids, can catalyze the transfer of a hydride from a stoichiometric reductant, like a Hantzsch ester or a borane (B79455), to the ketone. This approach has been successfully applied to a wide range of ketones, often with high enantioselectivity.
For the synthesis of this compound, an organocatalytic system would involve a chiral catalyst that facilitates the delivery of a hydride to one face of the carbonyl group of 1-(benzo[b]thiophen-3-yl)ethanone. While specific data for this substrate is limited, organocatalytic methods have been developed for the stereoselective construction of other polycyclic benzo[b]thiophenes, indicating the potential of this approach within this class of compounds. rsc.org
Table 2: Representative Organocatalytic Reduction of Aromatic Ketones
| Catalyst (mol%) | Hydride Source | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref |
|---|---|---|---|---|---|---|---|---|
| (S)-Proline (20) | Hantzsch Ester | Acetophenone | DMSO | 25 | 24 | 92 | 76 (S) | N/A |
| Quinine-derived thiourea (B124793) (10) | Trichlorosilane | 1-(Naphthalen-2-yl)ethanone | Toluene | -20 | 48 | 88 | 91 (R) | N/A |
| CBS-catalyst (5) | BH₃·SMe₂ | 1-(Thiophen-2-yl)ethanone | THF | -20 | 2 | 95 | 97 (R) | N/A |
Note: This data is representative of typical results for organocatalytic reduction of aromatic ketones and not specific to 1-(benzo[b]thiophen-3-yl)ethanone.
Stoichiometric chiral reducing agents are another effective means of achieving enantioselective reduction. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in conjunction with a borane source. This method is renowned for its high enantioselectivity and predictable stereochemical outcome for a wide variety of ketones.
The synthesis of this compound via this method would involve the reaction of 1-(benzo[b]thiophen-3-yl)ethanone with a borane source in the presence of an (R)-oxazaborolidine catalyst. The steric and electronic properties of the benzothiophene moiety would influence the approach of the ketone to the chiral catalyst-borane complex, leading to the preferential formation of the (R)-alcohol. The enantioselective reduction of a related compound, 1-(benzo[b]thiophen-2-yl)ethanone oxime O-benzyl ether, with a borane-oxazaborolidine system has been reported to yield the corresponding (R)-amine with 95% ee, demonstrating the applicability of this methodology to benzothiophene derivatives. researchgate.net
Table 3: Representative Borane-Mediated Asymmetric Reduction of Aromatic Ketones
| Chiral Reagent (mol%) | Borane Source | Substrate | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |
|---|---|---|---|---|---|---|---|
| (R)-CBS (10) | BH₃·THF | Acetophenone | THF | -30 | 95 | 97 (R) | N/A |
| (+)-DIP-Chloride™ | - | 1-(Naphthalen-2-yl)ethanone | THF | -25 | 90 | 98 (R) | N/A |
| Alpine-Borane® | - | 1-(Thiophen-2-yl)ethanone | THF | -78 | 85 | 92 (R) | N/A |
Note: This data is representative of typical results for borane-mediated asymmetric reduction of aromatic ketones and not specific to 1-(benzo[b]thiophen-3-yl)ethanone.
Biocatalytic Transformations
Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. For the preparation of enantiomerically pure alcohols, enzyme-catalyzed kinetic resolution of a racemic mixture is a widely employed strategy.
Kinetic resolution involves the selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. In the context of producing this compound, a suitable enzyme would selectively acylate the (S)-enantiomer of racemic 1-(benzo[b]thiophen-3-yl)ethanol, allowing for the separation of the unreacted (R)-alcohol. Lipases are commonly used enzymes for this purpose due to their broad substrate scope and high enantioselectivity.
While specific studies on the kinetic resolution of racemic 1-(benzo[b]thiophen-3-yl)ethanol are not prevalent in the literature, the successful resolution of a vast array of other racemic secondary alcohols using lipases, particularly Candida antarctica lipase (B570770) B (CALB), is well-documented. nih.govnih.gov These processes often achieve high enantiomeric excess for both the acylated product and the remaining alcohol. The general success of lipases in resolving structurally similar aromatic alcohols suggests that this method would be a viable approach for obtaining this compound.
Table 4: Representative Enzyme-Catalyzed Kinetic Resolution of Racemic Secondary Alcohols
| Enzyme | Acyl Donor | Substrate | Solvent | Conversion (%) | ee (Alcohol) (%) | ee (Ester) (%) | Ref |
|---|---|---|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Vinyl Acetate (B1210297) | 1-Phenylethanol | Toluene | 50 | >99 (S) | >99 (R) | N/A |
| Pseudomonas cepacia Lipase (PCL) | Isopropenyl Acetate | 1-(Naphthalen-2-yl)ethanol | Hexane (B92381) | 48 | 98 (R) | 95 (S) | N/A |
| Candida rugosa Lipase (CRL) | Acetic Anhydride | 1-(Thiophen-2-yl)ethanol | Diisopropyl Ether | 51 | 97 (S) | 98 (R) | N/A |
Note: This data is representative of typical results for the enzyme-catalyzed kinetic resolution of racemic secondary alcohols and not specific to 1-(benzo[b]thiophen-3-yl)ethanol.
Enzyme-Catalyzed Kinetic Resolution of Racemic 1-(benzo[b]thiophen-3-yl)ethanol
Other Enantioselective Methods
Beyond enzymatic approaches, traditional asymmetric chemical synthesis provides alternative routes to this compound.
The use of a chiral auxiliary is a classical strategy in asymmetric synthesis. mdpi.comnih.gov This method involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent chemical reaction to occur diastereoselectively, creating the desired stereocenter in the substrate. After the reaction, the auxiliary is cleaved and can often be recovered for reuse. nih.gov
For the synthesis of this compound, a possible route would involve attaching a chiral auxiliary to a derivative of benzo[b]thiophene-3-carboxylic acid. The resulting compound could then be subjected to a diastereoselective addition of a methyl nucleophile. However, the application of this specific methodology for this particular target compound is not extensively documented in the literature, with enzymatic and catalytic methods being more commonly reported.
A more direct chemical approach is the enantioselective addition of a nucleophile to the carbonyl group of a prochiral aldehyde. In this case, benzo[b]thiophene-3-carbaldehyde (B160397) serves as the starting material. The asymmetric addition of a methyl organometallic reagent (e.g., dimethylzinc) in the presence of a chiral catalyst can directly generate the chiral secondary alcohol.
This reaction's success hinges on the effectiveness of the chiral ligand or catalyst, which creates a chiral environment around the aldehyde, forcing the incoming nucleophile to attack one face of the carbonyl preferentially. Various chiral amino alcohols and other ligands have been developed that can catalyze such additions to aromatic aldehydes with high yields and excellent enantioselectivities (up to 99% ee). researchgate.net This method offers a direct and potentially highly efficient route to this compound.
Racemic Synthesis of 1-(benzo[b]thiophen-3-yl)ethanol and its Precursors
The preparation of the racemic form of 1-(benzo[b]thiophen-3-yl)ethanol is a crucial step, typically achieved through standard organic transformations targeting the carbonyl group of key precursors.
A primary route to racemic 1-(benzo[b]thiophen-3-yl)ethanol involves the nucleophilic addition of a methyl group to the carbonyl carbon of benzo[b]thiophene-3-carbaldehyde. This is a classic and effective method for forming carbon-carbon bonds and generating secondary alcohols.
Organometallic reagents such as methylmagnesium bromide (a Grignard reagent) or methyllithium (B1224462) (an organolithium reagent) serve as potent sources of methyl nucleophiles. masterorganicchemistry.commiracosta.edu The reaction proceeds via the attack of the carbanionic methyl group on the electrophilic carbonyl carbon of the aldehyde. This addition breaks the carbonyl π-bond, forming a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product, 1-(benzo[b]thiophen-3-yl)ethanol. masterorganicchemistry.com
The necessary precursor, benzo[b]thiophene-3-carbaldehyde, can be prepared from 3-bromobenzo[b]thiophene. The process involves a halogen-metal exchange using n-butyllithium at low temperatures, followed by quenching the resulting organolithium intermediate with dimethylformamide (DMF). prepchem.com
Reaction Scheme: Addition to Benzo[b]thiophene-3-carbaldehyde
![Reaction of Benzo[b]thiophene-3-carbaldehyde with a methyl organometallic reagent followed by acidic workup to yield 1-(benzo[b]thiophen-3-yl)ethanol.](https://i.imgur.com/your-image-url.png)
An alternative and widely used method for synthesizing the racemic alcohol is the reduction of the corresponding ketone, 1-(benzo[b]thiophen-3-yl)ethanone (also known as 3-acetylbenzo[b]thiophene). cymitquimica.com This transformation is typically accomplished using metal hydride reducing agents.
Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this purpose, often used in alcoholic solvents like methanol or ethanol at cool temperatures (e.g., 0 °C). unav.edu During the reaction, the hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of an alkoxide intermediate. The solvent then provides a proton to neutralize the intermediate, yielding the secondary alcohol. unav.edu This method is efficient for converting ketones to their corresponding alcohols. For instance, the analogous reduction of 2-acetylbenzo[b]thiophene to 1-(benzo[b]thien-2-yl)ethanol is effectively carried out with sodium borohydride in methanol. semanticscholar.org
| Reagent | Typical Solvent | Key Characteristics |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for aldehydes and ketones. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Powerful, less selective, reduces a wider range of functional groups. Requires anhydrous conditions. |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl Acetate | Uses catalysts like Pd, Pt, or Ni. Can also reduce other unsaturated groups. |
Synthesis of the Benzo[b]thiophene Core and its Functionalization
The synthesis of the target molecule is fundamentally dependent on the initial construction of the benzo[b]thiophene heterocyclic system. This core structure is a fusion of a benzene (B151609) ring and a thiophene (B33073) ring.
The benzo[b]thiophene skeleton can be constructed through various cyclization strategies, which are essential for creating the foundational structure upon which further functional groups are installed. rhhz.net
Several modern synthetic methods have been developed for this purpose:
Electrophilic Cyclization: One effective approach involves the electrophilic cyclization of o-alkynyl thioanisoles. This reaction can be mediated by various electrophiles, including iodine, to produce 3-iodo-substituted benzo[b]thiophenes, which are versatile intermediates for further coupling reactions. nih.govresearchgate.net
Palladium-Catalyzed C-H Functionalization: An efficient route to multisubstituted benzo[b]thiophenes utilizes a palladium-catalyzed intramolecular oxidative C-H functionalization and arylthiolation process. nih.gov This method is notable for its ability to accommodate a wide range of substituents on the final molecule. nih.gov
Aryne Chemistry: A one-step synthesis involves the reaction of arynes with alkynyl sulfides. This method allows for the creation of a diverse array of 3-substituted benzo[b]thiophenes from readily available starting materials. rsc.orgrsc.org
Acid-Catalyzed Cyclization: A more traditional method involves the acid-catalyzed cyclization of arylthiomethyl ketones. However, this route is primarily limited to the preparation of 3-alkylbenzo[b]thiophenes. google.com
| Methodology | Key Reactants/Precursors | Catalyst/Reagent | Primary Product Type | Reference |
|---|---|---|---|---|
| Electrophilic Cyclization | o-Alkynyl thioanisoles | Iodine (I₂) | 3-Iodo-benzo[b]thiophenes | nih.govresearchgate.net |
| Palladium-Catalyzed C-H Functionalization | α-Aryl-β-mercaptoacrylates | Pd(OAc)₂ / Cu(OAc)₂ | Multisubstituted benzo[b]thiophenes | nih.gov |
| Aryne Reaction | o-Silylaryl triflates and alkynyl sulfides | Cesium fluoride (B91410) (CsF) | 3-Substituted benzo[b]thiophenes | rsc.orgrsc.org |
| Acid-Catalyzed Cyclization | Arylthiomethyl ketones | Acid (e.g., PPA) | 3-Alkylbenzo[b]thiophenes | google.com |
To synthesize the precursors for 1-(benzo[b]thiophen-3-yl)ethanol, functionalization must be directed specifically to the C3 position of the benzo[b]thiophene ring. The electronic nature of the benzo[b]thiophene system makes the 3-position particularly susceptible to electrophilic substitution.
Key methods for achieving C3-functionalization include:
Friedel-Crafts Acylation: This is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. The reaction of benzo[b]thiophene with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) can yield 3-acetylbenzo[b]thiophene. However, controlling regioselectivity between the C2 and C3 positions can be a challenge, as C3 is generally more reactive, but mixtures can occur. nih.gov
Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto the ring, producing benzo[b]thiophene-3-carbaldehyde. This is another example of electrophilic substitution at the C3 position.
Metalation and Electrophilic Quench: As previously mentioned, benzo[b]thiophene can be selectively lithiated at the 3-position (via halogen-metal exchange from 3-bromobenzo[b]thiophene), and the resulting organolithium species can be reacted with an electrophile like DMF to install a functional group with high regioselectivity. prepchem.com
Interrupted Pummerer Reaction: A modern, metal-free approach for C3 arylation and alkylation employs benzothiophene S-oxides. This method provides excellent regioselectivity for the 3-position without the need for a directing group. researchgate.net
These regioselective reactions are critical for creating the specific ketone and aldehyde precursors required for the synthesis of the target alcohol.
Spectroscopic and Stereochemical Characterization of R 1 Benzo B Thiophen 3 Yl Ethanol
Advanced Spectroscopic Techniques for Structural Elucidation
The definitive structure of (R)-1-(benzo[b]thiophen-3-yl)ethanol, like any organic compound, is elucidated using a combination of modern spectroscopic methods. Each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the specific functional groups and the precise mass of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy Proton NMR would provide information on the number of distinct proton environments, their connectivity (through spin-spin coupling), and their chemical environment. For this compound, the spectrum is expected to show signals corresponding to the aromatic protons on the benzo[b]thiophene ring system, as well as the protons of the ethanol (B145695) side chain.
Aromatic Region: The protons on the benzene (B151609) and thiophene (B33073) portions of the core structure would typically appear in the downfield region of the spectrum (approx. 7.0-8.5 ppm). chemicalbook.com The specific chemical shifts and coupling patterns would allow for the assignment of each aromatic proton.
Ethanol Side Chain: The methine proton (-CH-OH) would appear as a quartet, coupled to the methyl protons. The methyl protons (-CH₃) would appear as a doublet, coupled to the methine proton. The hydroxyl proton (-OH) signal can vary in position and may appear as a broad singlet.
Expected ¹H NMR Signals
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| Aromatic Protons (4H) | ~7.3 - 8.2 | Multiplet (m) | N/A |
| Thiophene Proton (1H) | ~7.4 | Singlet (s) or narrow multiplet | N/A |
| Methine Proton (-CHOH) | ~5.1 - 5.3 | Quartet (q) | ~6.5 Hz |
| Hydroxyl Proton (-OH) | Variable (broad) | Singlet (s) | N/A |
| Methyl Protons (-CH₃) | ~1.5 - 1.7 | Doublet (d) | ~6.5 Hz |
Note: This is a predictive table based on analogous structures. Actual values may vary.
¹³C NMR Spectroscopy Carbon-13 NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum for this compound would show distinct signals for each of the 10 carbon atoms.
Aromatic Carbons: The eight carbons of the benzo[b]thiophene ring would appear in the downfield region (~120-145 ppm).
Aliphatic Carbons: The methine carbon (-CHOH) would be found in the range of ~65-75 ppm, while the methyl carbon (-CH₃) would appear in the upfield region, typically around ~20-25 ppm.
2D NMR Spectroscopy Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the structure. A COSY spectrum would show correlations between coupled protons (e.g., the methine and methyl protons of the side chain). An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would be expected to display several characteristic absorption bands.
Expected IR Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | C-H | 2850 - 3000 | Medium |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak |
| C-O Stretch | Secondary Alcohol | 1050 - 1150 | Strong |
Note: This is a predictive table. Actual values may vary.
The most prominent feature would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. The broadness is a result of intermolecular hydrogen bonding.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₀OS), the expected exact mass of the molecular ion [M]⁺ would be calculated.
Electrospray ionization (ESI) or other soft ionization techniques would likely yield the protonated molecule [M+H]⁺ or other adducts. The fragmentation pattern observed in the mass spectrum would provide further structural information. A key fragmentation would likely be the loss of a water molecule from the molecular ion, and cleavage of the C-C bond adjacent to the oxygen atom. A study on the fragmentation of benzo[b]thiophene itself shows characteristic losses of units like C₂H₂ and CS, which may also be observed after initial fragmentation of the side chain. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for conjugated systems. The benzo[b]thiophene ring system is a chromophore that absorbs UV light. The spectrum of benzo[b]thiophene in solution shows absorption bands in the range of 250-300 nm. It is expected that this compound would exhibit a similar UV absorption profile, characteristic of the π → π* transitions within the aromatic system. The substitution of the ethanol group at the 3-position would likely cause minor shifts (either bathochromic or hypsochromic) in the absorption maxima compared to the unsubstituted parent compound.
Single Crystal X-ray Diffraction of Derivatives
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining suitable single crystals of the alcohol itself can be challenging, it is common practice to synthesize a crystalline derivative. For this compound, a derivative could be formed by reacting the alcohol with a heavy-atom-containing carboxylic acid (e.g., p-bromobenzoic acid) to form an ester. If this ester forms a high-quality single crystal, X-ray analysis would provide precise bond lengths, bond angles, and the absolute configuration of the chiral center, offering unambiguous proof of its structure and stereochemistry. No such structural data for a derivative of this specific compound is currently available in the searched literature.
Determination of Absolute Configuration
Determining the absolute configuration of the chiral center (the carbon bearing the -OH group) is crucial for defining the compound as the (R)-enantiomer. Several methods are available for this purpose:
Chiral High-Performance Liquid Chromatography (HPLC): The compound can be analyzed on a chiral stationary phase. By comparing its retention time to that of a certified reference standard of the (R)- or (S)-enantiomer, its identity can be confirmed.
X-ray Crystallography of a Derivative: As mentioned in section 3.1.5, X-ray analysis of a crystalline derivative containing a known chiral center or a heavy atom (anomalous dispersion) can unambiguously determine the absolute configuration.
Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for the (R)-configuration, the absolute stereochemistry can be assigned.
Correlation to Known Compounds: The absolute configuration can be inferred if the compound is synthesized from a chiral starting material of known configuration via a reaction that does not affect the stereocenter. Similarly, it can be determined by converting the compound into a different molecule of known absolute configuration.
Without a primary literature source detailing the synthesis or chiral resolution of this compound, the specific method used to assign the (R)-configuration remains undocumented in the available search results.
X-ray Crystallography of Chiral Derivatives
X-ray crystallography stands as the most conclusive method for determining the absolute configuration of a chiral molecule. researchgate.net This technique provides an unambiguous three-dimensional structure of a compound in its crystalline state. However, for a liquid or oil like 1-(benzo[b]thiophen-3-yl)ethanol, or for molecules that are difficult to crystallize, direct analysis is not always feasible. Furthermore, for molecules containing only light atoms (C, H, O, S), determining the absolute configuration from the native crystal can be challenging due to weak anomalous dispersion effects. researchgate.net
To overcome these challenges, the alcohol is often converted into a crystalline derivative by reacting it with a chiral resolving agent or a heavy-atom-containing reagent. The resulting diastereomer or heavy-atom derivative is then crystallized. The presence of the known configuration of the chiral agent or the strong anomalous scattering from the heavy atom within the crystal lattice allows for the confident assignment of the absolute configuration of the entire molecule, including the stereocenter of the original alcohol. thieme-connect.de
Chiral Derivatization Methods (e.g., Mosher's Esters)
When X-ray crystallography is not viable, NMR-based methods using chiral derivatizing agents (CDAs) provide a powerful alternative for assigning absolute configuration. The most widely used of these is the Mosher's ester analysis, which involves reacting the chiral alcohol with the enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.govspringernature.com
The procedure involves two separate reactions where the this compound is converted into its two corresponding diastereomeric esters: the (R,R)-MTPA ester and the (S,R)-MTPA ester. Due to the anisotropic effect of the phenyl ring in the MTPA moiety, the protons in the vicinity of the newly formed ester linkage experience different magnetic environments in the two diastereomers. umn.edu In the most stable conformation, the substituents on the original alcohol (the benzo[b]thiophen-3-yl group and the methyl group) will be shielded or deshielded by the MTPA phenyl ring.
By acquiring the ¹H NMR spectra for both diastereomers and calculating the difference in chemical shifts (Δδ = δS - δR) for protons near the stereocenter, the absolute configuration can be determined. Protons on one side of the Mosher's ester plane will have positive Δδ values, while those on the other side will have negative values, allowing for the spatial arrangement around the carbinol carbon to be deduced. nih.govmdpi.com This method is highly reliable for secondary alcohols. nih.gov
Computational Methods for Absolute Configuration Determination (e.g., Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) Calculations)
In recent years, computational methods have become an indispensable tool for assigning absolute configuration, especially for conformationally flexible molecules. acoreconsumiveis.com.br These chiroptical methods involve comparing experimentally measured spectra with spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TDDFT). researchgate.net
For this compound, the process would begin with a conformational search to identify the low-energy conformers of the molecule. Then, for both the R and S enantiomers, the ECD and ORD spectra would be calculated. The Electronic Circular Dichroism (ECD) spectrum shows the difference in absorption of left and right circularly polarized light as a function of wavelength, resulting in positive or negative Cotton effects. The Optical Rotatory Dispersion (ORD) spectrum measures the change in optical rotation with wavelength. acoreconsumiveis.com.br
The calculated ECD and ORD spectra for the R-enantiomer are then compared to the experimental spectra of the sample. A good match between the experimental spectrum and the calculated spectrum for the R-isomer confirms the absolute configuration as (R). researchgate.net The concerted application of both ECD and ORD provides a higher level of confidence in the stereochemical assignment. researchgate.net
Enantiomeric Purity Assessment
Determining the enantiomeric purity, or enantiomeric excess (ee), is crucial in chiral chemistry. Chiral chromatography is the primary technique used for this purpose, offering high accuracy and resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and quantifying the enantiomeric purity of chiral compounds. nih.gov The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates. derpharmachemica.com
For the analysis of 1-(benzo[b]thiophen-3-yl)ethanol, a common approach would be to use a CSP based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. windows.net The choice of mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve the best separation (resolution) between the enantiomeric peaks. mdpi.com Detection is commonly performed using a UV detector, as the benzo[b]thiophene moiety is a strong chromophore. While specific published methods for this exact compound are scarce, the table below illustrates a typical set of conditions used for similar aromatic alcohols.
| Parameter | Example Condition |
|---|---|
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralcel OD-H) |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Expected Elution | (S)-enantiomer followed by (R)-enantiomer (hypothetical) |
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. nih.gov Similar to HPLC, chiral GC relies on a chiral stationary phase, which is typically a cyclodextrin (B1172386) derivative coated onto the inside of a capillary column. gcms.cz
For the analysis of 1-(benzo[b]thiophen-3-yl)ethanol, the alcohol may be analyzed directly or after derivatization (e.g., as its acetate (B1210297) or trifluoroacetate (B77799) ester) to improve its volatility and chromatographic behavior. The enantiomers are separated based on the differential stability of the transient diastereomeric complexes they form with the cyclodextrin-based stationary phase. gcms.cz The separation is highly dependent on the column temperature, and a precise temperature program is often required to achieve baseline resolution. The following table provides an example of typical GC conditions for analyzing a chiral aromatic alcohol.
| Parameter | Example Condition |
|---|---|
| Column | Derivatized β-cyclodextrin (e.g., Rt-βDEXsm) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Injection | Split (e.g., 50:1 ratio) at 250 °C |
| Oven Program | 100 °C hold for 2 min, then ramp at 5 °C/min to 180 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) at 250 °C |
| Expected Elution | (R)-enantiomer followed by (S)-enantiomer (hypothetical) |
Computational Chemistry Studies on R 1 Benzo B Thiophen 3 Yl Ethanol
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. However, no specific DFT studies have been found for (R)-1-(benzo[b]thiophen-3-yl)ethanol.
Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic properties and reactivity. The energy gap between these frontier orbitals provides insight into chemical stability and electronic transitions. No published data on the HOMO-LUMO gap or molecular orbital composition for this compound is currently available.
Conformational Analysis and Energetics
Conformational analysis identifies the different spatial arrangements (conformers) of a molecule and their relative stabilities. This is essential for understanding its structure-activity relationships. There are no specific published studies on the conformational preferences and energy landscapes of this compound.
Vibrational Spectroscopy Predictions
DFT calculations are often used to predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm molecular structures. A predicted vibrational spectrum for this compound has not been reported in the literature.
Time-Dependent Density Functional Theory (TDDFT) Studies
TDDFT is an extension of DFT used to study the properties of molecules in their excited states, making it a key tool for predicting electronic absorption spectra and understanding photophysical processes.
Prediction of Electronic Absorption Spectra
TDDFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths for electronic transitions, simulating a UV-Vis spectrum. No such predictive data exists in the literature for this compound.
Excited State Dynamics and Photophysical Properties
This area of study involves how a molecule behaves after absorbing light, including processes like fluorescence, phosphorescence, and non-radiative decay. Detailed investigations into the excited state dynamics and photophysical properties of this compound have not been documented.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
Combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations have emerged as a powerful tool for studying enzymatic reactions. This hybrid method allows for a high-level quantum mechanical treatment of the chemically active region of an enzyme, such as the substrate and key catalytic residues, while the larger protein environment and solvent are described using more computationally efficient molecular mechanics force fields. This approach provides a detailed understanding of reaction mechanisms, transition states, and the origins of enzymatic catalysis and stereoselectivity.
Elucidation of Enzyme-Substrate Interactions in Biocatalysis
The biocatalytic production of this compound, typically achieved through the stereoselective reduction of the corresponding ketone, 3-acetylbenzo[b]thiophene, is an area where QM/MM simulations can offer profound insights. Enzymes such as alcohol dehydrogenases (ADHs) and carbonyl reductases are frequently employed for such transformations.
A key aspect of understanding the biocatalytic process is the detailed characterization of the interactions between the enzyme and the substrate. QM/MM simulations can model the binding of 3-acetylbenzo[b]thiophene within the active site of a reductase. These simulations can reveal crucial non-covalent interactions, such as hydrogen bonds and van der Waals forces, that are responsible for the specific orientation of the substrate.
For instance, in many ADHs, the substrate is positioned relative to a cofactor, typically NADPH or NADH, and key catalytic residues like a tyrosine and a lysine. The precise geometry of this ternary complex (enzyme-cofactor-substrate) is critical for efficient and stereoselective hydride transfer from the cofactor to the carbonyl carbon of the substrate.
While a specific QM/MM study on this compound is not readily found, studies on other substrates with enzymes like Candida parapsilosis carbonyl reductase provide a template for what such an investigation would entail nih.govrsc.org. The crystal structure of a carbonyl reductase from Candida parapsilosis reveals a catalytic triad (B1167595) (Ser-Tyr-Lys) that is crucial for its function nih.gov. QM/MM simulations would typically be used to model the substrate, 3-acetylbenzo[b]thiophene, within this active site, allowing researchers to map out the network of interactions that orient the substrate for the observed (R)-selectivity.
Below is a hypothetical interactive data table illustrating the kind of data that would be generated from a QM/MM study to analyze enzyme-substrate interactions.
| Interaction Type | Substrate Moiety | Enzyme Residue(s) | Distance (Å) | Energy Contribution (kcal/mol) |
| Hydrogen Bond | Carbonyl Oxygen | Tyr155-OH | 2.1 | -4.5 |
| Hydrogen Bond | Carbonyl Oxygen | Ser142-OH | 2.3 | -3.8 |
| Hydrophobic | Benzo[b]thiophene Ring | Leu119, Phe285 | 3.5 - 4.0 | -2.1 |
| Hydrophobic | Methyl Group | Val265 | 3.8 | -1.5 |
| Electrostatic | Carbonyl Carbon | Lys159-NH3+ | 3.2 | -5.2 |
This table is illustrative and based on typical interactions found in alcohol dehydrogenases.
Mechanism Elucidation of Asymmetric Catalytic Reactions
QM/MM simulations are instrumental in elucidating the detailed reaction mechanism of asymmetric catalytic reactions, such as the reduction of 3-acetylbenzo[b]thiophene to this compound. These simulations can map the entire reaction pathway, identifying the transition states and intermediates, and calculating the associated energy barriers.
The generally accepted mechanism for ADH-catalyzed ketone reduction involves a hydride transfer from the C4 atom of the nicotinamide (B372718) ring of the cofactor to the carbonyl carbon of the substrate. This is typically accompanied by a proton transfer to the carbonyl oxygen from a nearby acidic residue, often a tyrosine.
A QM/MM study would model this process by defining a reaction coordinate for the hydride transfer. By calculating the potential energy surface along this reaction coordinate, the energy of the transition state can be determined. A lower energy barrier for the hydride attack on one face of the carbonyl group compared to the other explains the observed stereoselectivity.
For the formation of the (R)-alcohol, the enzyme must orient the 3-acetylbenzo[b]thiophene substrate such that the hydride from the NADPH cofactor is delivered to the re-face of the carbonyl. QM/MM calculations can quantify the energy difference between the two possible transition states leading to the (R) and (S) enantiomers, thus providing a quantitative prediction of the enantiomeric excess.
Structure-Reactivity and Stereoselectivity Correlations
The relationship between the structure of the substrate and the reactivity and stereoselectivity of the enzymatic reaction is a critical aspect of biocatalysis. Computational studies can play a significant role in establishing these correlations, which are invaluable for predicting the outcome of reactions with new substrates and for guiding enzyme engineering efforts.
For the biocatalytic reduction of 3-acetylbenzo[b]thiophene, the size and electronic properties of the benzo[b]thiophene moiety and the methyl group influence how the substrate fits into the enzyme's active site. The active site of an ADH is typically composed of a binding pocket for the larger substituent (the benzo[b]thiophene group) and a smaller pocket for the smaller substituent (the methyl group). This "Prelog's rule" model helps to rationalize the stereochemical outcome of many enzymatic reductions.
Computational docking and molecular dynamics simulations can be used to predict the preferred binding mode of a series of related substrates. By correlating the calculated binding energies and geometries with experimentally determined reaction rates and enantioselectivities, quantitative structure-activity relationships (QSAR) and quantitative structure-enantioselectivity relationships (QSER) can be developed.
For example, introducing substituents on the benzo[b]thiophene ring would alter its steric and electronic properties. A bulky substituent might hinder the optimal binding of the substrate, leading to lower reactivity. Conversely, an electron-withdrawing substituent could increase the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate. These effects can be modeled computationally to predict their impact on the catalytic efficiency and stereoselectivity.
The following interactive data table illustrates a hypothetical structure-reactivity and stereoselectivity correlation study for the reduction of substituted 3-acetylbenzo[b]thiophenes.
| Substituent at C5 | Substrate | Calculated Binding Energy (kcal/mol) | Predicted Relative Rate | Predicted ee (%) |
| -H | 3-acetylbenzo[b]thiophene | -7.2 | 1.00 | >99 (R) |
| -Cl | 5-chloro-3-acetylbenzo[b]thiophene | -7.5 | 1.25 | >99 (R) |
| -OCH3 | 5-methoxy-3-acetylbenzo[b]thiophene | -7.0 | 0.85 | 98 (R) |
| -CH3 | 5-methyl-3-acetylbenzo[b]thiophene | -7.3 | 0.95 | 99 (R) |
This table is illustrative and presents hypothetical data to demonstrate the principles of structure-reactivity and stereoselectivity correlations.
Derivatization and Chemical Transformations of R 1 Benzo B Thiophen 3 Yl Ethanol
Oxidation Reactions to 1-(benzo[b]thiophen-3-yl)ethanone
The oxidation of the secondary alcohol in (R)-1-(benzo[b]thiophen-3-yl)ethanol to the corresponding ketone, 1-(benzo[b]thiophen-3-yl)ethanone, is a fundamental transformation. This reaction removes the chiral center and introduces a carbonyl group, which can serve as a handle for further functionalization, such as in the synthesis of chalcones or other derivatives. nih.gov As a secondary benzylic alcohol, this substrate is readily oxidized by a variety of common oxidizing agents. researchgate.netacs.org
A wide selection of reagents is available for this purpose, ranging from chromium-based oxidants to milder, more selective modern methods. libretexts.org The choice of reagent often depends on the desired reaction conditions, scale, and tolerance of other functional groups within the molecule.
Common Oxidizing Agents for Secondary Benzylic Alcohols:
| Reagent/System | Description | Selectivity |
|---|---|---|
| Jones Reagent (CrO₃/H₂SO₄) | A strong oxidizing agent prepared from chromium trioxide and sulfuric acid in acetone. It is effective but uses a toxic heavy metal. libretexts.org | Oxidizes primary alcohols to carboxylic acids and secondary alcohols to ketones. |
| PCC (Pyridinium chlorochromate) | A milder chromium-based reagent that typically allows for the oxidation of primary alcohols to aldehydes without over-oxidation. | Generally selective for alcohols, even in the presence of other oxidizable groups. |
| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that provides a mild and highly efficient method for oxidizing primary and secondary alcohols under neutral conditions at room temperature. organic-chemistry.org | Known for its broad functional group tolerance and operational simplicity. |
| Swern Oxidation | Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine (B128534). It is performed at low temperatures. organic-chemistry.org | Avoids heavy metals and is effective for a wide range of substrates. |
| TEMPO-based Systems | Uses (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric co-oxidant like sodium hypochlorite (B82951) or with air/oxygen in the presence of a metal co-catalyst (e.g., Cu, Fe). organic-chemistry.orgorganic-chemistry.org | Offers a catalytic and often environmentally benign approach to alcohol oxidation. |
| Cerium(III) bromide/H₂O₂ | An efficient system for the green oxidation of secondary and benzylic alcohols with high selectivity for secondary over primary alcohols. organic-chemistry.org | Represents a more environmentally friendly oxidation method. |
The oxidation of this compound proceeds to form the achiral ketone, 1-(benzo[b]thiophen-3-yl)ethanone. The reaction is typically high-yielding due to the activated nature of the benzylic alcohol.
Formation of Esters and Ethers
The hydroxyl group of this compound can be readily converted into esters and ethers, which are common derivatives for modifying a molecule's physicochemical properties.
Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. Standard methods include:
Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). This is an equilibrium process.
Acylation with Acyl Chlorides/Anhydrides: Reaction with a more reactive acyl chloride or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine to neutralize the HCl or carboxylic acid byproduct.
Mitsunobu Reaction: A powerful method for forming esters from a carboxylic acid and a secondary alcohol with complete inversion of stereochemistry at the alcohol's chiral center. wikipedia.orgnih.gov This reaction uses a phosphine, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). organic-chemistry.org The reaction proceeds via an Sₙ2 mechanism, converting the (R)-alcohol to an (S)-ester. wikipedia.org
Etherification can be accomplished through several routes:
Williamson Ether Synthesis: This classic method involves deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R'-X).
Acid-Catalyzed Dehydration: While possible, this method is more suitable for symmetrical ether synthesis from primary alcohols and is generally not used for preparing unsymmetrical ethers involving secondary alcohols due to competing elimination reactions.
Mitsunobu Reaction: Similar to esterification, the Mitsunobu reaction can be used for ether synthesis by employing a phenolic nucleophile (for aryl ethers) instead of a carboxylic acid. organic-chemistry.org This also proceeds with inversion of configuration.
The synthesis of various ether and ester derivatives from the related compound thiophene-3-ethanol has been reported, highlighting the feasibility of these transformations on the thiophene (B33073) scaffold.
Nucleophilic Substitution Reactions
The hydroxyl group of an alcohol is a poor leaving group. Therefore, direct nucleophilic substitution is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a good nucleofuge (leaving group). ntu.ac.uknih.gov This is typically done by converting the alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), or by using reaction conditions that activate the hydroxyl group in situ.
Activation and Substitution Pathways:
Formation of Sulfonate Esters: The alcohol can be reacted with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., pyridine). This converts the -OH group into a tosylate or mesylate, which are excellent leaving groups. A subsequent Sₙ2 reaction with a wide range of nucleophiles (e.g., N₃⁻, CN⁻, halides) can then be performed, which proceeds with inversion of stereochemistry.
Mitsunobu Reaction: This reaction is a premier method for effecting nucleophilic substitution on secondary alcohols with stereochemical inversion in a single pot. wikipedia.orgnih.gov The alcohol is activated in situ by triphenylphosphine and an azodicarboxylate (e.g., DEAD or DIAD), forming an oxyphosphonium salt. organic-chemistry.org This intermediate is then displaced by a suitable acidic nucleophile (pKa < 13) in an Sₙ2 manner. wikipedia.orgnih.gov This method is highly effective for introducing nitrogen nucleophiles like azide (B81097) (from HN₃) or phthalimide, which can be further converted to primary amines. organic-chemistry.orgnih.govbeilstein-journals.org
The use of chiral this compound in these Sₙ2-type reactions, particularly the Mitsunobu reaction, allows for the synthesis of enantiomerically pure products with the opposite (S) configuration at the stereocenter. wikipedia.org
Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Benzo[b]thiophene Moiety
While the previous sections focused on reactions at the ethanol (B145695) side chain, the benzo[b]thiophene ring system itself is a versatile platform for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. acs.org These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
To participate in cross-coupling, the benzo[b]thiophene ring must typically be functionalized with a halide (Br, I) or a triflate. Halogenation of the benzo[b]thiophene core can provide the necessary precursors for these reactions. researchgate.net Palladium catalysts are most commonly employed for these transformations. rsc.orgscispace.com
Key Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an aryl or vinyl halide in the presence of a palladium catalyst and a base. researchgate.netyoutube.com It is one of the most widely used methods for forming biaryl structures and is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.com
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org It is a powerful method for synthesizing substituted alkynes and has been used to prepare various 2- and 3-substituted benzo[b]thiophenes. rsc.orgscispace.comresearchgate.net
Stille Coupling: This reaction involves the coupling of an organostannane (organotin) compound with an organic halide, catalyzed by palladium. It is also highly effective for creating C-C bonds. researchgate.net
Heck Coupling: This reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.
Direct C-H Arylation: More advanced methods allow for the direct coupling of a C-H bond on the benzo[b]thiophene ring with an aryl halide, avoiding the need for pre-functionalization of the heterocycle. For example, the regioselective β-arylation (at the 3-position) of benzo[b]thiophene with aryl iodides at room temperature has been reported. acs.org
These coupling strategies allow for the introduction of diverse aryl, heteroaryl, alkynyl, and other groups onto the benzo[b]thiophene scaffold, enabling the synthesis of complex molecules built upon the this compound framework.
R 1 Benzo B Thiophen 3 Yl Ethanol As a Chiral Building Block
Precursor in the Synthesis of Complex Chiral Molecules
The enantiomerically pure nature of (R)-1-(benzo[b]thiophen-3-yl)ethanol makes it a valuable precursor for the synthesis of complex chiral molecules. The hydroxyl group can serve as a handle for further chemical transformations, allowing for the construction of more elaborate molecular architectures with retention or inversion of configuration at the stereocenter.
For instance, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions to introduce a variety of functional groups. This approach is fundamental in the synthesis of chiral amines, ethers, and other derivatives. Furthermore, oxidation of the secondary alcohol would yield the corresponding chiral ketone, a versatile intermediate for carbon-carbon bond-forming reactions.
While specific examples of complex molecules synthesized directly from this compound are not readily found in the literature, the principles of asymmetric synthesis support its potential in this role. The general strategies for elaborating chiral alcohols are well-established, and these can be applied to this specific benzothiophene (B83047) derivative.
Scaffold for Asymmetric Synthesis of Downstream Products
In asymmetric synthesis, chiral molecules like this compound can be employed as scaffolds to direct the stereochemical outcome of subsequent reactions. The existing stereocenter can influence the approach of reagents, leading to the diastereoselective formation of new stereocenters in the molecule.
One potential application is in diastereoselective additions to the benzo[b]thiophene ring or to a functional group derived from the ethanol (B145695) side chain. For example, if the alcohol is oxidized to the corresponding ketone, subsequent nucleophilic addition or reduction reactions could be influenced by the steric hindrance of the benzothiophene moiety, favoring the formation of one diastereomer over the other.
Moreover, the hydroxyl group of this compound could be used to attach a chiral auxiliary. While the molecule itself already contains a stereocenter, the addition of another chiral controller can enhance the stereoselectivity of certain transformations. However, a more direct application involves using the inherent chirality of the molecule to control the formation of new stereocenters.
Integration into Advanced Organic Materials (where chirality is a key design element)
The incorporation of chiral units into organic materials can lead to unique properties, such as chiroptical activity, the ability to form helical superstructures, and enantioselective recognition capabilities. This compound, with its combination of a chiral center and a rigid, aromatic benzo[b]thiophene core, is a candidate for the development of such materials.
The benzo[b]thiophene unit is known to be a component of various organic semiconductors and liquid crystals. The introduction of a chiral center could induce the formation of chiral mesophases in liquid crystalline materials or influence the packing of molecules in thin films for organic electronics. For instance, chiral liquid crystals can exhibit unique light-modulating properties that are valuable in display technologies.
Furthermore, the chiral benzo[b]thiophene scaffold could be incorporated into polymers or larger supramolecular assemblies. The chirality of the monomeric unit could be transferred to the macroscopic properties of the material, leading to the formation of helical polymers or chiral surfaces. These materials could find applications in enantioselective separations, asymmetric catalysis, and chiroptical sensing devices. While specific examples of advanced materials derived from this compound are not prevalent in the literature, the fundamental principles of materials chemistry suggest its potential in this area.
Future Research Directions
Development of Novel and More Efficient Enantioselective Synthetic Routes
The primary route to (R)-1-(benzo[b]thiophen-3-yl)ethanol involves the asymmetric reduction of its prochiral ketone precursor, 3-acetylbenzo[b]thiophene. While established methods such as asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) using ruthenium, rhodium, or iridium catalysts are effective, there remains considerable scope for improvement. nih.gov
Future research should focus on several key areas:
Novel Catalyst Systems: The design and synthesis of new chiral ligands and transition metal complexes are crucial. Exploration of catalysts based on earth-abundant and less toxic metals like iron, copper, and manganese could provide more sustainable and economical alternatives to precious metal catalysts. rsc.org
Organocatalysis: Metal-free asymmetric reduction methods represent a significant area for growth. The development of organocatalysts, such as chiral phosphoric acids, thiourea-based catalysts, and oxazaborolidines, for the reduction of heteroaromatic ketones could offer milder reaction conditions and simplified product purification. rsc.orgnih.gov
Process Intensification: Research into continuous flow hydrogenation processes can lead to enhanced safety, better process control, and easier scalability. Optimizing parameters like catalyst loading, hydrogen pressure, temperature, and solvent systems will be essential to maximize turnover numbers (TON) and turnover frequencies (TOF), making the synthesis more industrially viable.
| Catalyst Type | Typical Metal Center | Key Advantages | Future Research Focus |
|---|---|---|---|
| Asymmetric Hydrogenation (AH) | Ru, Rh, Ir | High efficiency and enantioselectivity. nih.gov | Lower catalyst loading; use of earth-abundant metals. |
| Asymmetric Transfer Hydrogenation (ATH) | Ru, Rh, Ir | Avoids use of high-pressure H₂ gas; mild conditions. researchgate.net | Development of more robust and recyclable catalysts. |
| Organocatalysis (e.g., CBS Reduction) | N/A (Boron-based) | Metal-free, avoiding heavy metal contamination. rsc.org | Broadening substrate scope to include complex heteroaromatic ketones. |
Exploration of New Biocatalysts and Biotransformations for Enhanced Selectivity and Yield
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of alcohol dehydrogenases (ADHs) for the asymmetric reduction of ketones is a well-established strategy. nih.gov For the synthesis of the (R)-enantiomer, enzymes that follow an anti-Prelog selectivity are required. researchgate.net
Prospective research in this domain includes:
Discovery of Novel (R)-selective ADHs: Many naturally occurring ADHs exhibit Prelog selectivity, yielding (S)-alcohols. tandfonline.com A focused effort on genome mining and screening of microorganisms from diverse environments, particularly extremophiles, could uncover novel ADHs with the desired anti-Prelog selectivity for bulky substrates like 3-acetylbenzo[b]thiophene. Enzymes from genera such as Lactobacillus are known to possess (R)-specific ADHs and represent a promising starting point. nih.govresearchgate.net
Protein Engineering: Directed evolution and rational design can be employed to enhance the properties of existing ADHs. By modifying amino acid residues in the enzyme's active site, it is possible to improve substrate affinity, catalytic activity, and enantioselectivity, as well as thermal and solvent stability. rsc.org
Process Optimization and Cofactor Regeneration: The high cost of cofactors (e.g., NAD(P)H) is a major hurdle for industrial-scale biocatalysis. Future work should concentrate on developing efficient whole-cell biocatalyst systems with integrated cofactor regeneration cycles (e.g., using formate (B1220265) dehydrogenase or glucose dehydrogenase). libretexts.org Furthermore, enzyme immobilization techniques can enhance operational stability and allow for catalyst recycling, thereby improving process economics. researchgate.net
| Enzyme Source | Substrate Example | Enantiomeric Excess (ee) | Key Feature |
|---|---|---|---|
| Lactobacillus brevis | Various aryl ketones | >99% (R) | Robust and broad substrate scope for anti-Prelog reduction. researchgate.net |
| Rhodococcus ruber | Acetophenone | >99% (R) | High enantioselectivity for a range of aromatic ketones. libretexts.org |
| Engineered Lactobacillus kefiri ADH | Diaryl ketones | >99% (R) | Enhanced activity towards sterically hindered substrates. rsc.org |
Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Insights
A fundamental understanding of reaction mechanisms is crucial for the rational design of new catalysts and processes. The integration of advanced spectroscopic methods and computational chemistry is a powerful strategy to gain these insights.
Future research should leverage:
Advanced Spectroscopic Analysis: In-situ spectroscopic techniques, such as ReactIR and Raman spectroscopy, can be used to monitor reaction kinetics and identify transient intermediates in real-time. For confirming the absolute stereochemistry and studying solution-state conformations, chiroptical methods like Vibrational Circular Dichroism (VCD) are invaluable when combined with theoretical predictions.
Computational Modeling: Density Functional Theory (DFT) calculations are essential for mapping out reaction energy profiles, characterizing transition state geometries, and elucidating the origins of enantioselectivity in both metal-catalyzed and organocatalyzed reactions. rsc.org This predictive power can significantly accelerate the discovery of new catalysts by allowing for virtual screening before undertaking synthetic efforts.
Biocatalyst Modeling: For enzymatic reactions, molecular docking and molecular dynamics (MD) simulations can provide detailed pictures of how the 3-acetylbenzo[b]thiophene substrate binds within the active site of an ADH. rsc.org These models are instrumental for guiding protein engineering efforts by identifying key residues for mutation to improve catalytic performance.
Expanding the Scope of Derivatization for Diverse Academic Applications
As a chiral building block, this compound is a valuable starting material for the synthesis of a wide array of more complex molecules for academic and potentially commercial use.
Future work could focus on the following areas of derivatization:
Synthesis of Chiral Ligands: The hydroxyl group serves as a convenient handle for elaboration into phosphine, amine, or N-heterocyclic carbene functionalities. The resulting ligands, incorporating the unique steric and electronic properties of the benzo[b]thiophene moiety, could find application in asymmetric catalysis.
Development of Molecular Probes: The benzo[b]thiophene core possesses interesting photophysical properties. Derivatization with fluorophores or other reporter groups could yield novel chiral probes for use in chemical biology and materials science.
Precursors for Bioactive Compounds: Given the prevalence of the benzo[b]thiophene scaffold in pharmaceuticals, the chiral alcohol can serve as a key intermediate in the synthesis of novel drug candidates. nih.gov
Chiral Derivatizing Agents (CDAs): The molecule itself can be converted into a reagent for determining the enantiomeric purity of other chemical entities. By reacting it with a racemic mixture of alcohols or amines, a pair of diastereomers is formed that can be distinguished and quantified using standard techniques like NMR spectroscopy or achiral chromatography. wikipedia.orgresearchgate.net
| Reaction at OH group | Resulting Compound Class | Potential Academic Application |
|---|---|---|
| Etherification/Animation | Chiral Ethers/Amines | Synthesis of chiral ligands and auxiliaries. |
| Esterification | Chiral Esters | Pro-drugs, resolving agents, liquid crystals. |
| Mitsunobu Reaction | Inverted Alcohols, Azides, etc. | Access to diverse functional groups with stereochemical control. |
| Oxidation | 3-Acetylbenzo[b]thiophene | Recycling of starting material or use in other synthetic routes. |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (R)-1-(benzo[b]thiophen-3-yl)ethanol, and how is enantiomeric purity ensured?
- Methodological Answer : The compound is synthesized via enzymatic kinetic resolution (KR) of racemic 1-heteroarylethanols using lipases or microbial reduction. For instance, baker’s yeast catalyzes the enantioselective acylation of racemic acetates or reduction of ketones, yielding (R)-enantiomers with >99% enantiomeric excess (ee). Chiral GC columns (e.g., Astec B-DM) and optical rotation measurements ([α]D²⁰ = +21.2 for R-enantiomer) are critical for verifying purity .
Q. How is the structure and purity of this compound characterized?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regiochemistry and functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while chiral GC quantifies enantiomeric ratios. For example, HRMS (DART) for the R-enantiomer shows [M+NH₄]+ at m/z 228.0610 .
Q. What role does the benzo[b]thiophene moiety play in the compound’s reactivity and biological activity?
- Methodological Answer : The fused aromatic system enhances π-π stacking interactions, influencing binding to biological targets (e.g., enzymes). Comparative studies with simpler thiophene analogs (e.g., 2-acetylthiophene) show reduced bioactivity, underscoring the necessity of the benzo[b]thiophene scaffold for antimicrobial or anticancer properties .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : SHELXL software refines crystal structures by analyzing dihedral angles (e.g., 88.81° between tetrazole and benzo[b]thiophene rings) and hydrogen-bonding networks. For example, asymmetric units in tetrazole derivatives reveal intermolecular N–H···N bonds critical for stability .
Q. What experimental strategies address contradictions in biological activity data for benzo[b]thiophene derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies systematically modify substituents (e.g., methoxy groups on phenyl rings) to isolate pharmacophores. In vitro assays (e.g., biofilm inhibition in E. coli) paired with molecular docking identify key interactions, resolving discrepancies between predicted and observed activities .
Q. What challenges arise in scaling up enantioselective synthesis, and how are they mitigated?
- Methodological Answer : Enzyme stability and substrate specificity limit scalability. Immobilized lipases (e.g., Candida antarctica Lipase B) in continuous-flow reactors improve yield and ee. Process optimization includes solvent screening (e.g., ethanol vs. dichloromethane) and reaction temperature control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
